molecular formula C19H18N4O2 B4638136 4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE

4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE

Cat. No.: B4638136
M. Wt: 334.4 g/mol
InChI Key: SKNOFAZQOVBOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that belongs to the class of pyridinylpiperazines This compound is characterized by the presence of a pyridine ring attached to a piperazine moiety, which is further linked to a dihydroquinolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of nicotinic acid to yield an intermediate, which is then oxidized to form pyridine N-oxides. Subsequent nucleophilic substitution and reduction steps lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA) to form N-oxides.

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol or LiAlH4 in tetrahydrofuran (THF).

    Substitution: Trimethylsilyl cyanide (TMSCN) in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE stands out due to its unique combination of a pyridine ring, piperazine moiety, and dihydroquinolinone structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-18-13-15(14-5-1-2-6-16(14)21-18)19(25)23-11-9-22(10-12-23)17-7-3-4-8-20-17/h1-8,13H,9-12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNOFAZQOVBOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE

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